7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method utilizes enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: What sets 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit CDK2 with high specificity and potency makes it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-11-7-10-3-5(2-8)6(9)13(7)12-4/h3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOVFQXEIJHBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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